molecular formula C16H10O7 B12042718 [1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid;hydrate

[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid;hydrate

Katalognummer: B12042718
Molekulargewicht: 314.25 g/mol
InChI-Schlüssel: HKVITMNNEVXIGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid;hydrate is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their unique structural features, which include a fused benzene and furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid;hydrate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of carboxylic acid groups through oxidation reactions. The final step often involves hydration to obtain the hydrate form. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly oxidized derivatives, while reduction reactions may produce more reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid;hydrate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid;hydrate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid;hydrate is unique due to its specific structural features, including the presence of two carboxylic acid groups and its hydrate form.

Eigenschaften

Molekularformel

C16H10O7

Molekulargewicht

314.25 g/mol

IUPAC-Name

[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid;hydrate

InChI

InChI=1S/C16H8O6.H2O/c17-15(18)13-4-8-3-7-1-2-11-10(6-14(21-11)16(19)20)9(7)5-12(8)22-13;/h1-6H,(H,17,18)(H,19,20);1H2

InChI-Schlüssel

HKVITMNNEVXIGB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(O2)C(=O)O)C3=CC4=C(C=C31)C=C(O4)C(=O)O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.